3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” contains a thiadiazole moiety. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They are known to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many thiadiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, thiadiazole derivatives can have a wide range of effects due to their ability to interact with multiple receptors .
Properties
IUPAC Name |
3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-2-3-11-13(24-20-19-11)15(22)21-7-4-10(9-21)23-14-12(8-16)17-5-6-18-14/h5-6,10H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCJCIJQGIFSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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